1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea
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Overview
Description
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to a urea moiety. Its unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea typically involves the reaction of 3,4-dichloroaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea can be compared with other similar compounds such as:
3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: Known for its herbicidal properties.
4-(3,4-Dichloro-phenyl)-1,2,3-triazole: Studied for its antifungal activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a pyridine moiety linked through a urea functional group, which contributes to its diverse pharmacological properties. Research has indicated that this compound may exhibit notable anticancer and antibacterial activities, making it a candidate for further drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₈Cl₂N₄O. The presence of chlorine atoms in its structure is crucial for its biological activity. The compound's crystalline nature allows for detailed structural analysis through techniques such as X-ray diffraction.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results indicated that certain derivatives showed IC50 values comparable to established anticancer drugs like Sorafenib.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 2.39 ± 0.10 |
This compound | HCT-116 | 3.90 ± 0.33 |
Sorafenib | A549 | 2.12 ± 0.18 |
Sorafenib | HCT-116 | 2.25 ± 0.71 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents, particularly targeting BRAF mutations in cancers.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown potential antibacterial activity. Studies have explored its efficacy against both Gram-positive and Gram-negative bacterial strains, indicating that the compound can disrupt bacterial growth mechanisms effectively.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological targets, particularly proteins involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the urea and pyridine components can interact with specific amino acid residues in target proteins, enhancing the compound's inhibitory effects on cancer cell growth.
Case Studies
- Study on Antiproliferative Effects : A series of derivatives based on the core structure of this compound were synthesized and tested for their antiproliferative activity against various cancer cell lines. The study highlighted that modifications on the pyridine ring significantly influenced the compounds' potency.
- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of this compound against multiple bacterial strains, demonstrating promising results that warrant further exploration in drug development.
Properties
CAS No. |
13142-47-7 |
---|---|
Molecular Formula |
C12H9Cl2N3O |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-10-2-1-9(7-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18) |
InChI Key |
QYRXFPKGJAFCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)Cl |
Origin of Product |
United States |
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